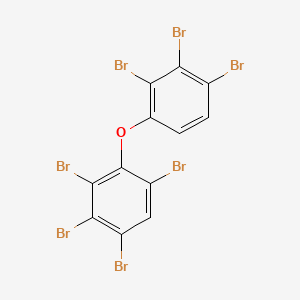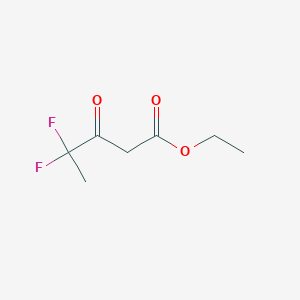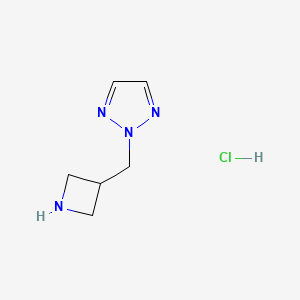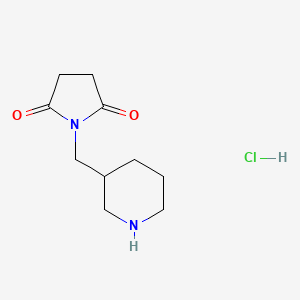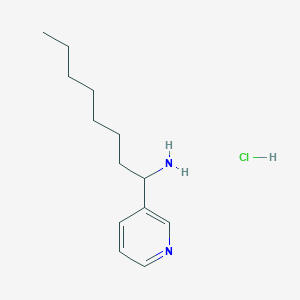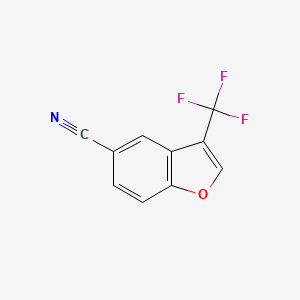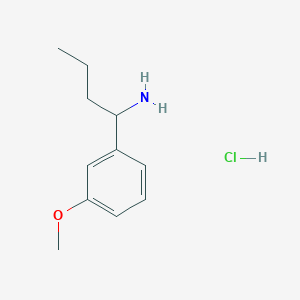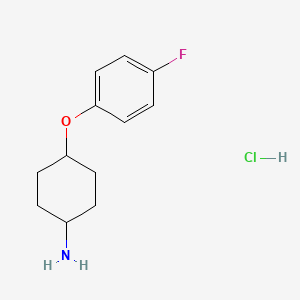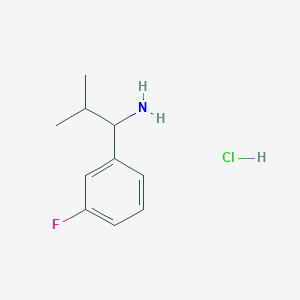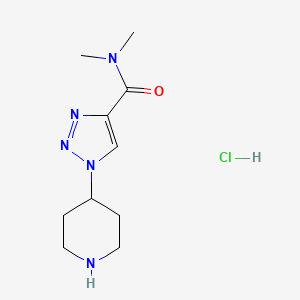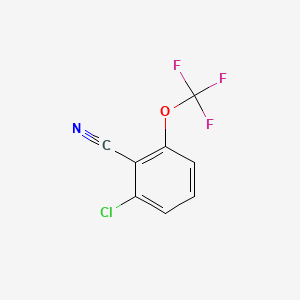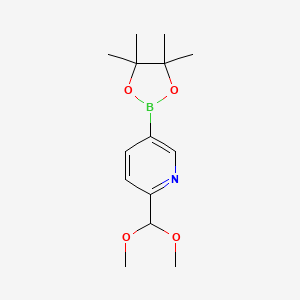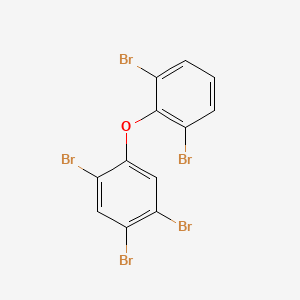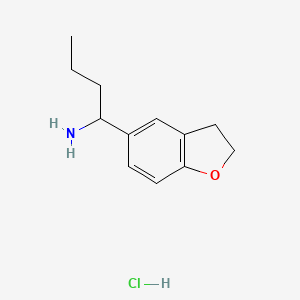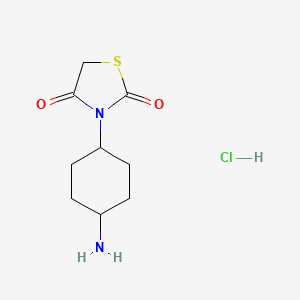
3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride
Übersicht
Beschreibung
3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride is a compound that contains a thiazolidin-2,4-dione (TZD) moiety . The TZD moiety is a heterocyclic compound that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions . This compound is part of a class of compounds known as thiazolidinediones, which are known for their wide range of biological activities .
Synthesis Analysis
Thiazolidinediones, including 3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride, can be synthesized using various methods . One such method involves the use of deep eutectic solvents in the synthesis of thiazolidinedione derivatives . These solvents act as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis, via Knoevenagel condensation, was performed to find the most suitable solvent . The deep eutectic solvent, choline chloride, N-methylurea, was found to be the best for further synthesis of thiazolidinedione derivatives .Molecular Structure Analysis
The molecular structure of 3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride is characterized by a thiazolidin-2,4-dione (TZD) scaffold . This scaffold is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .Chemical Reactions Analysis
Thiazolidinediones, including 3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride, exhibit a wide range of biological activities . These activities are due to the chemical reactions that these compounds undergo. For example, TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride can be determined using various spectral techniques . These techniques include IR, 1H NMR, 13C NMR, and DEPT based spectral studies .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure-Activity Relationship Studies
Studies have explored the synthesis of thiazolidine-2,4-dione derivatives, including structures similar to 3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride, to evaluate their hypoglycemic and hypolipidemic activities. One such study prepared over 100 5-substituted thiazolidine-2,4-diones to assess their efficacy in genetically obese and diabetic mice. The research highlighted the importance of specific moieties for substantial activity, with several compounds demonstrating favorable properties in terms of activity and toxicity (Sohda et al., 1982).
Antidiabetic and Hypolipidemic Properties
Further investigations into thiazolidine-2,4-diones have identified compounds with significant antidiabetic and hypolipidemic activities. A notable compound, ciglitazone, has been extensively studied for its ability to improve insulin sensitivity and glucose uptake in muscle cells, showcasing its potential as a therapeutic agent for diabetes and related metabolic disorders (Kraegen et al., 1989).
Anticancer Activity
Another direction of research has focused on the anticancer properties of thiazolidine-2,4-dione derivatives. For instance, a thiazolidine-2,4-dione analogue, K145, was synthesized and found to be a selective inhibitor of sphingosine kinase-2 (SphK2), showing significant inhibitory effects on the growth of human leukemia cells and potential as a lead anticancer agent (Liu et al., 2013).
Eigenschaften
IUPAC Name |
3-(4-aminocyclohexyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13;/h6-7H,1-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHDLWWSKWJQOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N2C(=O)CSC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminocyclohexyl)thiazolidine-2,4-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



